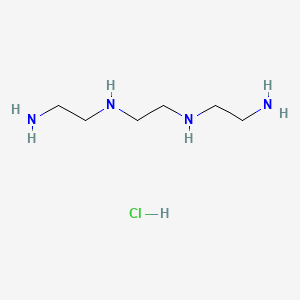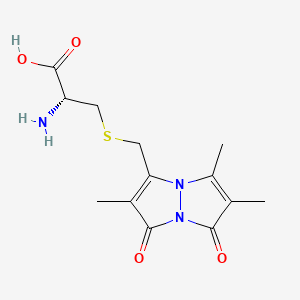
三乙醇胺盐酸盐
概述
描述
Trientine hydrochloride is a copper-chelating agent used primarily in the treatment of Wilson’s disease, a genetic disorder that leads to excessive accumulation of copper in the body. The compound is known chemically as N,N’-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride. It is a white to pale yellow crystalline hygroscopic powder that is freely soluble in water and methanol, slightly soluble in ethanol, and insoluble in chloroform and ether .
科学研究应用
三乙胺盐酸盐具有广泛的科学研究应用:
作用机制
三乙胺盐酸盐通过与铜离子结合发挥作用,形成稳定的络合物,然后通过尿液从体内排出。这个过程降低了体内铜的总负荷,这对威尔森氏病患者特别有益。 该化合物的机制涉及对铜离子的选择性螯合,防止其吸收并促进其消除 .
未来方向
生化分析
Biochemical Properties
Trientine hydrochloride plays a significant role in biochemical reactions, particularly in the chelation of copper. It binds to copper, facilitating its removal from the body . This interaction with copper is crucial in the management of Wilson’s disease, where copper accumulation is a primary concern .
Cellular Effects
Trientine hydrochloride has been observed to have various effects on cells. In patients with heart failure with reduced ejection fraction (HFrEF), the addition of trientine hydrochloride to usual care was well-tolerated . It has also been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in patients with hypertrophic cardiomyopathy .
Molecular Mechanism
The molecular mechanism of action of trientine hydrochloride primarily involves its chelating properties. As a copper (II)-selective chelator, it binds to copper ions, forming a stable complex that is then excreted from the body . This helps to reduce the high copper levels seen in conditions like Wilson’s disease .
Temporal Effects in Laboratory Settings
The effects of trientine hydrochloride over time in laboratory settings have been studied. For instance, in the TRACER-HF trial, the 300 mg dose of the oral copper chelator considerably reduced NT-proBNP at four and eight weeks .
Metabolic Pathways
Trientine hydrochloride is involved in the metabolic pathway related to copper homeostasis. By chelating copper, it aids in the excretion of excess copper from the body .
Transport and Distribution
While specific information on the transport and distribution of trientine hydrochloride within cells and tissues is limited, it is known that after oral administration, it is absorbed and distributed in the body where it binds to copper and facilitates its removal .
准备方法
合成路线和反应条件
三乙胺盐酸盐可以通过三乙烯四胺与盐酸在水性介质中反应合成。 该过程包括保护三乙烯四胺,然后与盐酸反应生成相应的二盐酸盐 .
工业生产方法
三乙胺盐酸盐的工业生产涉及类似的合成路线,但规模更大。该过程需要精确控制反应条件,以确保最终产物的所需纯度和收率。 该化合物通常在惰性气体中包装和储存,并储存在密闭的、避光容器中并冷藏以保持其稳定性 .
化学反应分析
反应类型
三乙胺盐酸盐会发生各种化学反应,包括螯合,其中它与铜离子等金属离子形成稳定的络合物。 这种螯合过程对于其在去除体内多余铜的治疗用途至关重要 .
常用试剂和条件
螯合反应通常涉及三乙胺盐酸盐和铜离子在生理条件下进行。 该化合物也可以与其他金属离子反应,如锌和铁,尽管它对铜的亲和力明显更高 .
形成的主要产物
相似化合物的比较
类似化合物
独特性
三乙胺盐酸盐在其对铜离子的高选择性和其形成易于从体内排出的稳定络合物的能力方面是独特的。 这种选择性使其在治疗威尔森氏病等疾病方面特别有效,在这些疾病中,铜的积累是一个重大问题 .
属性
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIICXRPHEJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057863 | |
| Record name | Trientine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38260-01-4 | |
| Record name | Trientine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trientine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIENTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)
![3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)



![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)

